

Comparative Analysis of Homoeriodictyol 7-O-glucoside: Sources, Isolation, and Bioactivity

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Compound of Interest

Compound Name: *Homoeriodictyol 7-O-glucoside*

CAS No.: 14982-11-7

Cat. No.: B1632451

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Executive Summary

Homoeriodictyol 7-O-glucoside (H7G) is a bioactive flavanone glycoside primarily isolated from *Viscum coloratum* (Korean Mistletoe).[1] It is structurally distinct from its analog Eriodictyol 7-O-glucoside (E7G) by the presence of a methoxy group at the 3' position of the B-ring.

While often overshadowed by its aglycone (Homoeriodictyol) known for bitter-masking properties, H7G possesses a unique pharmacological profile. It acts as a potent Platelet-Activating Factor (PAF) antagonist and exhibits significant anti-inflammatory activity.[2] This guide compares H7G across different plant matrices, details high-purity isolation protocols, and visualizes its specific mechanism of action.

Source Analysis: *Viscum coloratum* vs. Alternatives[1][3][4]

The yield and chemical complexity of H7G vary significantly by source. *Viscum coloratum* is the superior source for isolation due to higher specific flavonoid abundance compared to the more cytotoxic *Viscum album*.

Feature	Viscum coloratum (Korean Mistletoe)	Viscum album (European Mistletoe)	Coreopsis tinctoria (Snow Chrysanthemum)
Primary Active Profile	Flavanones (H7G, Homoeriodictyol)	Viscotoxins, Lectins (Cytotoxic focus)	Eriodictyol 7-O-glucoside (E7G), Chalcones
H7G Abundance	High (Major constituent in stems)	Moderate to Low	Trace / Absent (Contains E7G analog)
Extraction Complexity	Moderate (Requires separation from other flavanones)	High (Requires removal of toxic proteins)	Moderate
Primary Application	Cardiovascular (Anti-platelet), Anti-inflammatory	Oncology (Adjuvant therapy)	Metabolic (Lipid lowering)

Critical Distinction: Researchers must not confuse H7G with Eriodictyol 7-O-glucoside (E7G). E7G is a potent Nrf2 activator found in Coreopsis, whereas H7G is a PAF antagonist found in Viscum.

Chemical Profiling & Stability

- IUPAC Name: (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- CAS Number: 14982-11-7[2][3][4]
- Molecular Formula: C₂₂H₂₄O₁₁[2][3]
- Molecular Weight: 464.42 g/mol

Solubility & Stability Data:

- Water: Moderate solubility (enhanced by glycosylation compared to aglycone).

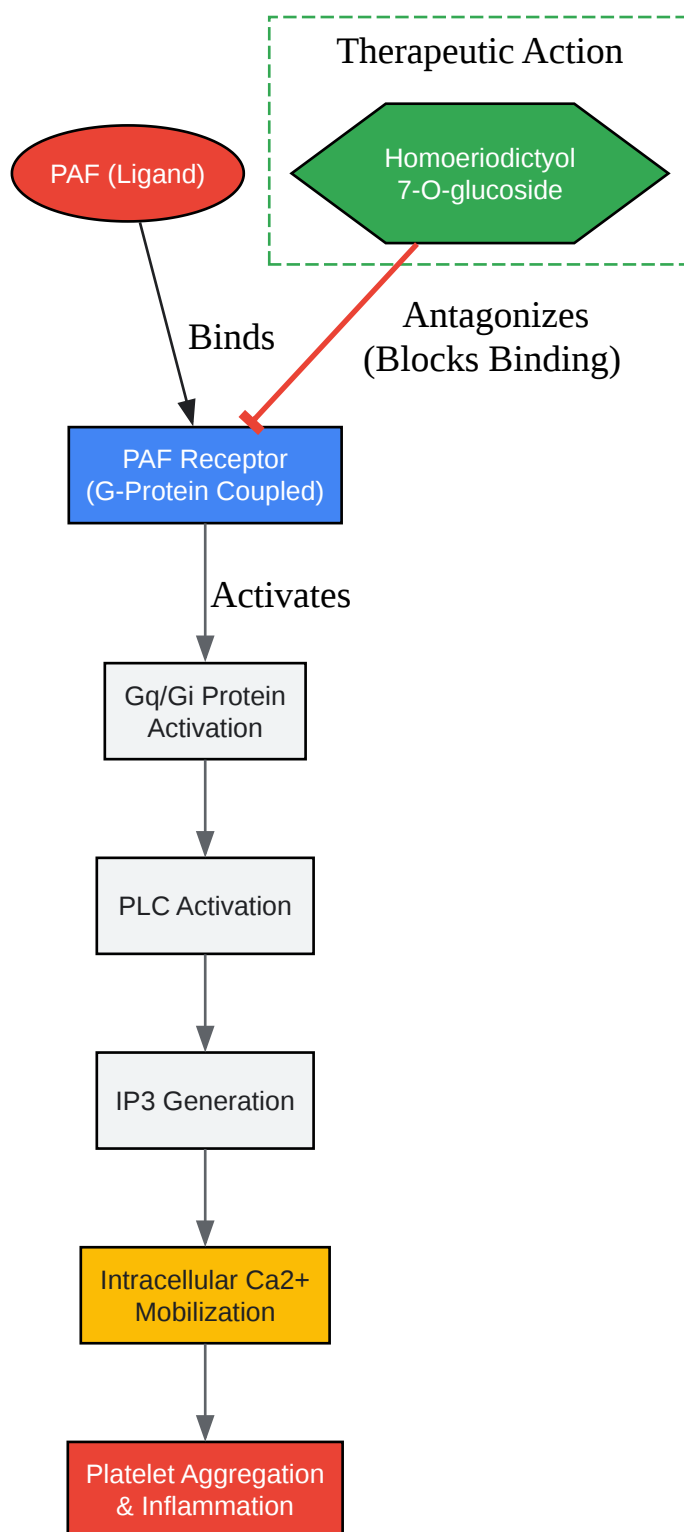
- Methanol/Ethanol: High solubility.
- Stability: Stable in acidic mobile phases (0.1% Formic acid). Hydrolyzes to Homoeriodictyol (aglycone) under strong acid/heat conditions or enzymatic treatment (β -glucosidase).

Mechanism of Action: PAF Antagonism[7]

H7G exerts its primary cardiovascular effect by antagonizing the Platelet-Activating Factor Receptor (PAFR). Unlike general antioxidants, H7G specifically blocks the G-protein coupled cascade that leads to platelet aggregation and inflammation.

Pathway Visualization: PAF Receptor Blockade

The following diagram illustrates how H7G interrupts the signaling cascade at the receptor level.



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Figure 1: Mechanism of H7G inhibition of PAF-induced platelet aggregation.[2]

Experimental Protocols

Protocol A: High-Purity Isolation from *Viscum coloratum*

This protocol uses High-Speed Counter-Current Chromatography (HSCCC) to achieve >96% purity, superior to standard silica gel column chromatography which often leads to irreversible adsorption.

Reagents:

- n-Hexane[1]
- Ethyl Acetate[1][5]
- Methanol[1][6][7][8][9]
- Water (HPLC Grade)

Step-by-Step Methodology:

- Crude Extraction:
 - Dry stems of *Viscum coloratum* (1 kg) are pulverized.
 - Extract with 80% Ethanol (3 x 10L) under reflux for 2 hours.
 - Concentrate filtrate under reduced pressure to obtain crude extract.
 - Suspend crude extract in water and partition sequentially with Petroleum Ether (discard) and Ethyl Acetate.
 - Collect and evaporate the Ethyl Acetate fraction (Target Fraction).
- HSCCC Solvent System Preparation:
 - Prepare a two-phase solvent system: n-Hexane : Ethyl Acetate : Methanol : Water (3 : 4 : 5 : 3 v/v).

- Equilibrate in a separatory funnel. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).
- Degas both phases by sonication for 30 minutes.
- Separation Procedure:
 - Fill the HSCCC coil with the Upper Phase (Stationary).[1]
 - Rotate the apparatus at 800 rpm.
 - Pump the Lower Phase (Mobile) at 3.0 mL/min (Head-to-Tail mode).
 - Once hydrodynamic equilibrium is established, inject the sample (200 mg dissolved in 10 mL of mixed phase).
 - Monitor effluent at 254 nm.
- Collection:
 - H7G typically elutes after Rhamnazin-3-O-glucoside.
 - Collect peak fractions, evaporate solvent, and lyophilize.
 - Validation: Verify purity via HPLC-DAD.

Protocol B: HPLC-MS Quantification

For quality control and pharmacokinetic studies.

- Column: C18 Reverse Phase (e.g., Kromasil C18, 250mm x 4.6mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[7]
 - B: Acetonitrile.[10]
- Gradient: 15% B to 40% B over 30 minutes.

- Flow Rate: 1.0 mL/min.[10]
- Detection:
 - UV: 284 nm.[10]
 - MS: Negative ion mode (m/z 463 [M-H]-).

Comparative Bioactivity Data[4][12]

The following table synthesizes experimental data comparing H7G with its aglycone and the related E7G.

Compound	Target / Mechanism	IC50 / Potency	Key Biological Outcome
Homoeriodictyol 7-O-glucoside (H7G)	PAF Receptor (Antagonist)	0.8 μ M	Inhibition of platelet aggregation; Anti-thrombotic.[2]
Homoeriodictyol (Aglycone)	TAS2R (Bitter Receptor)	High Potency	Bitter masking; Sodium salt increases glucose uptake (SGLT1).
Eriodictyol 7-O-glucoside (E7G)	Nrf2 / ARE Pathway	0.28 mM (Radical Scavenging)	Neuroprotection; Antioxidant defense against ischemia.[11]

Interpretation:

- H7G is the preferred candidate for cardiovascular research (thrombosis/inflammation) due to its specific PAF antagonism.
- E7G is more suitable for neuroprotection studies involving oxidative stress.
- Aglycone is best suited for food science (taste modulation) or applications requiring higher lipophilicity.

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